molecular formula C9H11ClFNO3 B13649370 (R)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride

(R)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride

Cat. No.: B13649370
M. Wt: 235.64 g/mol
InChI Key: TUCWONMGDWITRQ-OGFXRTJISA-N
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Description

®-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is known for its unique structural features, which include a fluorine atom and a hydroxyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-fluoro-3-hydroxybenzaldehyde.

    Aldol Condensation: The precursor undergoes an aldol condensation reaction with a suitable amine to form an intermediate.

    Reduction: The intermediate is then reduced to form the desired amino acid derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yields.

    Purification: Employing techniques like crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of 4-fluoro-3-hydroxybenzaldehyde derivatives.

    Reduction: Formation of various reduced amino acid derivatives.

    Substitution: Formation of substituted phenylpropanoic acid derivatives.

Scientific Research Applications

®-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins.

    Pathways: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride: Lacks the fluorine atom.

    ®-3-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid hydrochloride: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

®-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11ClFNO3

Molecular Weight

235.64 g/mol

IUPAC Name

(3R)-3-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10FNO3.ClH/c10-6-2-1-5(3-8(6)12)7(11)4-9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H/t7-;/m1./s1

InChI Key

TUCWONMGDWITRQ-OGFXRTJISA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CC(=O)O)N)O)F.Cl

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)O)F.Cl

Origin of Product

United States

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